molecular formula C14H13N5OS B14004571 Acetamide, N-[6-(benzylthio)-9H-purin-9-yl]- CAS No. 37154-73-7

Acetamide, N-[6-(benzylthio)-9H-purin-9-yl]-

Cat. No.: B14004571
CAS No.: 37154-73-7
M. Wt: 299.35 g/mol
InChI Key: MIMNTWOYTNXEQJ-UHFFFAOYSA-N
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Description

Acetamide, N-[6-(benzylthio)-9H-purin-9-yl]-: is a complex organic compound that features a purine base substituted with a benzylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Acetamide, N-[6-(benzylthio)-9H-purin-9-yl]- typically involves the reaction of 6-mercaptopurine with benzyl bromide to introduce the benzylthio group. This is followed by acylation with acetic anhydride to form the acetamide derivative. The reaction conditions often require the use of a base such as potassium carbonate in a solvent like dimethyl sulfoxide .

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The benzylthio group can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the benzylthio group, reverting to the parent purine structure.

    Substitution: The benzylthio group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: 6-mercaptopurine.

    Substitution: Various substituted purine derivatives.

Scientific Research Applications

Chemistry: Acetamide, N-[6-(benzylthio)-9H-purin-9-yl]- is used as a precursor in the synthesis of more complex molecules.

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. The benzylthio group can interact with active sites of enzymes, providing insights into enzyme function and inhibition mechanisms .

Medicine: Its ability to interact with nucleic acids and proteins makes it a candidate for drug development .

Mechanism of Action

The mechanism of action of Acetamide, N-[6-(benzylthio)-9H-purin-9-yl]- involves its interaction with molecular targets such as enzymes and nucleic acids. The benzylthio group can form covalent bonds with active site residues of enzymes, inhibiting their activity. Additionally, the purine base can intercalate with DNA, disrupting replication and transcription processes .

Comparison with Similar Compounds

Uniqueness: Acetamide, N-[6-(benzylthio)-9H-purin-9-yl]- is unique due to the combination of the benzylthio group and the purine base. This combination provides a distinct set of chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .

Properties

CAS No.

37154-73-7

Molecular Formula

C14H13N5OS

Molecular Weight

299.35 g/mol

IUPAC Name

N-(6-benzylsulfanylpurin-9-yl)acetamide

InChI

InChI=1S/C14H13N5OS/c1-10(20)18-19-9-17-12-13(19)15-8-16-14(12)21-7-11-5-3-2-4-6-11/h2-6,8-9H,7H2,1H3,(H,18,20)

InChI Key

MIMNTWOYTNXEQJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NN1C=NC2=C1N=CN=C2SCC3=CC=CC=C3

Origin of Product

United States

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